D-Glucose

Beschreibung

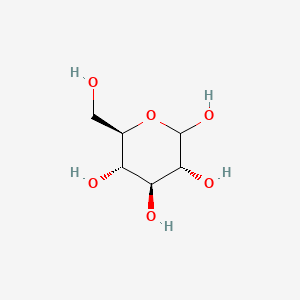

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Spectroscopic Characterization Methodologies for D Glucose and Its Derivatives

Isotopic Labeling Strategies in D-Glucose Research

Isotopic labeling involves replacing one or more specific atoms in a molecule with their isotopes to track their passage through chemical reactions or metabolic pathways. This technique is crucial for understanding the dynamic nature of metabolic processes and elucidating reaction mechanisms. wikipedia.org

Application of Stable Isotope Labeled this compound (e.g., ¹³C, ²H, ¹⁵N) in Metabolic Tracer Studies and Flux Analysis

Stable isotope-labeled this compound, such as those enriched with ¹³C, ²H (deuterium), or ¹⁵N, are widely used in metabolic tracer studies and metabolic flux analysis (MFA). isotope.commdpi.comutsouthwestern.edu These studies aim to measure the dynamic activity and flux through metabolic pathways, providing mechanistic explanations for observed changes in metabolite levels. mdpi.com

Uniformly ¹³C-labeled glucose (U-¹³C-glucose), where all carbon atoms are replaced with ¹³C, is highly informative for metabolome-wide labeling studies, particularly for central carbon metabolism. mdpi.comnih.gov By feeding cells or organisms with ¹³C-labeled glucose, scientists can trace the flow of carbon atoms through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.comcreative-proteomics.com The resulting labeling patterns in downstream metabolites, such as protein-bound amino acids, can be measured using techniques like mass spectrometry or NMR. utsouthwestern.educreative-proteomics.comnih.gov This allows for the quantification of metabolic fluxes, revealing the rates and directions of biochemical reactions. utsouthwestern.edushimadzu.comnih.gov

Deuterium-labeled glucose, such as [6,6-²H₂]-glucose or ²H₂O, is also employed. utsouthwestern.eduhumankinetics.com ²H₂O labeling, for instance, is a powerful approach for measuring synthesis rates of various biomolecules, including glucose and glycogen (B147801), thereby providing insights into gluconeogenic and glycogenolytic/glycogenic pathway activity. mdpi.com [6,6-²H₂]-glucose is often used as an infused tracer to assess glucose appearance and disappearance rates in circulation. humankinetics.com

Stable isotope labeling offers advantages over radioactive isotopes in terms of safety and handling. nih.gov The choice of stable isotope-labeled nutrient is critical and depends heavily on the specific research question. mdpi.com

Utilization of Radiolabeled this compound (e.g., ¹⁴C, ³H) for Tracing Metabolic Pathways and Enzymatic Processes

Radiolabeled this compound, typically labeled with ¹⁴C or ³H, has been historically significant and continues to be used for tracing metabolic pathways and enzymatic processes. nih.govwikipedia.org Radiolabeling involves attaching radioactive isotopes to molecules, enabling their tracking in biological systems. nih.gov

These tracers are valuable for exploring metabolic pathways, enzymatic systems, and measuring the flow of metabolites. nih.gov Glucose, being a primary energy source, is involved in glycolysis, the PPP, and the TCA cycle, and radiolabeled derivatives are used to study these processes. nih.gov For example, radiolabeled glucose tracers allow for the measurement of glucose uptake and metabolism at tissue and whole-body levels, particularly under stimulated conditions. nih.govresearchgate.net They are widely used to study transport dynamics across various biological systems, including cells and tissues, enabling precise quantification of uptake kinetics and transporter activity. nih.govresearchgate.netrevvity.com

Radiolabeled glucose analogs, such as ²-deoxy-D-glucose (²-DOG) and ³-O-methyl-D-glucose (³-OMG), are also utilized in glucose uptake assays. revvity.com ²-deoxy-D-glucose, once taken up by cells, is phosphorylated and trapped, providing a measure of unidirectional transport. revvity.com this compound itself, unlike these analogs, is metabolized and can be incorporated into lipids, offering a measurement of glucose transport that reflects metabolic processing. revvity.com

In medical imaging, a well-known application is Positron Emission Tomography (PET), which uses radioactive substances called radiotracers. hopkinsmedicine.orgwikipedia.org Fluorodeoxyglucose ([¹⁸F]FDG), a radiolabeled glucose analog, is commonly used in PET scans to visualize tissue metabolic activity, particularly in detecting tumors due to their high glucose uptake. hopkinsmedicine.orgwikipedia.orgfrontiersin.orgnetrf.orgtracercro.com

Position-Specific Isotopic Labeling for Detailed Mechanistic Elucidation of this compound Transformations

Position-specific isotopic labeling of this compound is a powerful technique for gaining detailed mechanistic insights into its transformations within metabolic networks. wikipedia.orgutsouthwestern.edu By labeling specific carbon atoms (e.g., [1-¹³C]-glucose, [6-¹³C]-glucose, [3,4-¹³C₂]-glucose), researchers can track how different parts of the glucose molecule are rearranged during enzymatic reactions and metabolic flux. utsouthwestern.edushimadzu.comhumankinetics.comnih.govisotope.com

For instance, using [1-¹³C]-glucose can help determine the split ratio of flux through glycolysis and the PPP, as the ¹³C at position 1 is lost as ¹³CO₂ in the oxidative phase of the PPP but retained in glycolysis. shimadzu.com Analyzing the ¹³C labeling patterns in downstream metabolites, such as pyruvate (B1213749) or lactate, allows for the deconvolution of metabolic pathways. utsouthwestern.educreative-proteomics.comnih.gov

Position-specific labeling, combined with techniques like NMR and MS, provides information not just on the presence of an isotope but its exact location within a molecule. wikipedia.orgutsouthwestern.edu This positional information is crucial for understanding complex metabolic networks where multiple pathways may lead to the same product. researchgate.net Studies using position-specific ¹³C-labeled glucose have revealed shifts in metabolic pathway utilization under different conditions, such as changes in microbial metabolism at subzero temperatures. researchgate.net Kinetic isotope effect experiments using labeled glucose can also be performed to validate the rate-limiting steps in enzymatic reactions. acs.org

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are essential for analyzing the structural features of this compound and its derivatives and for monitoring their dynamics and metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of this compound and its Metabolites

NMR spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation and dynamic studies of this compound and its metabolites. wikipedia.orgiosrjournals.orgresearchgate.net Both ¹H NMR and ¹³C NMR are particularly useful in carbohydrate research. wikipedia.orgiosrjournals.org

¹H NMR spectroscopy can distinguish the different anomeric forms of glucose (α and β anomers) in solution, which exist in equilibrium with a small amount of the open-chain structure. magritek.comacs.org The anomeric protons (H-1) of the α and β anomers show distinct chemical shifts, allowing their populations to be monitored over time, for example, during mutarotation. magritek.comacs.org The coupling constants (J-coupling) between adjacent protons also provide information about the dihedral angles and conformation of the glucose ring. magritek.com

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of glucose and its derivatives. The chemical shifts of the carbon atoms are sensitive to their chemical environment, and ¹³C NMR can clearly differentiate between the anomeric carbons (C-1) of the α and β forms, as well as other carbons in the glucose molecule. researchgate.netacs.org Techniques like 1D ¹³C-DEPT135 and 2D NMR experiments (e.g., COSY, HSQC, HMQC, HMBC) are used to assign ¹H and ¹³C signals and establish connectivity between atoms, enabling complete structural elucidation. iosrjournals.org

NMR, especially when combined with stable isotope labeling (e.g., ¹³C), is invaluable for tracking the metabolic fate of labeled glucose and analyzing the labeling patterns in downstream metabolites. wikipedia.orgutsouthwestern.educreative-proteomics.com This position-specific information, which is often difficult to obtain solely by MS, is critical for metabolic flux analysis and understanding complex pathway interactions. utsouthwestern.edunih.gov While MS generally offers higher sensitivity, NMR's ability to provide positional information makes it a complementary and crucial tool in metabolomics and flux studies. utsouthwestern.edunih.govnih.gov

Mass Spectrometry (MS) Applications in this compound Metabolomics and Derivative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique with extensive applications in this compound metabolomics and the analysis of its derivatives. utsouthwestern.edunih.govisotope.com MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of metabolites. wikipedia.org

In metabolomics, MS is used to identify and quantify a wide range of metabolites, including glucose and its phosphorylated intermediates, organic acids, and amino acids, which are products of glucose metabolism. nih.govsciex.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govsciex.comhmdb.cafrontiersin.org GC-MS often requires derivatization of glucose and its polar metabolites to make them volatile, while LC-MS is suitable for analyzing more polar and less volatile compounds. frontiersin.org

When combined with stable isotope labeling, MS is a primary tool for detecting and quantifying the incorporation of isotopes into metabolites. wikipedia.orgutsouthwestern.edunih.gov By measuring the mass isotopomer distribution (MID) of labeled metabolites, researchers can infer the flux through different metabolic pathways. utsouthwestern.edunih.gov For example, analyzing the ¹³C labeling patterns in amino acids derived from protein hydrolysis provides insights into the central carbon metabolism flux. creative-proteomics.comnih.gov High-resolution MS techniques, such as FT-ICR-MS, can provide accurate mass measurements, aiding in the identification of metabolites and the analysis of complex labeling patterns. nih.gov MS/MS (tandem mass spectrometry) can provide fragmentation patterns that help in the structural identification of metabolites and their labeled forms. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Structural Characterization of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques employed to characterize the structure and identify functional groups within molecules like this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

In IR spectroscopy, the absorption of infrared radiation by molecular vibrations is measured. For carbohydrates such as this compound, characteristic absorption bands arise from the stretching and bending vibrations of O-H, C-H, C=O, C-O, and C-C bonds, as well as the vibrations of the pyranose ring structure. scielo.brmdpi.com Comparing experimental IR spectra with computational models, such as those derived from Density Functional Theory (DFT) calculations, aids in assigning specific bands to particular vibrational modes and structural features, including the different anomeric and ring forms (α-anomer, β-anomer, open chain). scielo.brscielo.brresearchgate.net For instance, the O-H stretching vibrations are typically observed in the region of 3876 to 3005 cm⁻¹, while C-H vibrations can extend up to 2061 cm⁻¹. scielo.br Combination bands involving OCH and COH deformation are calculated to be between 1526 and 1347 cm⁻¹. scielo.br The region between 600 and 1500 cm⁻¹ is particularly characteristic for carbohydrates, showing good agreement between experimental and computed spectra for α-D-Glucose monohydrate. scielo.brscielo.br

Raman spectroscopy, a complementary technique to IR, measures the inelastic scattering of light by molecular vibrations. It is particularly useful for studying the vibrational spectra of monosaccharides in aqueous solutions, providing insights into their anomeric equilibrium and conformations. nih.govtandfonline.com Raman shifts at specific wavenumbers can be used to monitor the concentrations of this compound in mixtures, such as the peak at 974 cm⁻¹ used for this compound in aqueous mixtures with D-mannose. nih.gov Vibrations in the fingerprint region (approximately 950-1200 cm⁻¹) are indicative of ring conformations and the orientation of substituents like C-OH, C-CH, and O-CH groups. researchgate.net The region between 600 and 950 cm⁻¹ can help in characterizing pyranose and furanose rings and specifying α and β anomers. researchgate.net

Both IR and Raman spectroscopy, often coupled with computational methods like DFT, are valuable tools for understanding the structural and vibrational characteristics of this compound in different forms and environments. scielo.brscielo.brresearchgate.netnih.gov

UV-Visible Spectroscopy in this compound Degradation Studies

UV-Visible (UV-Vis) spectroscopy is commonly employed in the study of this compound degradation, particularly in reactions that produce chromophores, molecules that absorb light in the UV-Vis region. While this compound itself does not have strong absorption in the typical UV-Vis range due to the absence of extensive conjugated systems, its degradation products often do.

For example, the degradation of glucose can lead to the formation of compounds that absorb UV-Vis light, allowing for their detection and quantification. In studies of glucose degradation products (GDPs), derivatization with reagents like o-phenylenediamine (B120857) (OPD) can create quinoxaline (B1680401) products with highly conjugated π-electron systems, enabling detection via UV/Vis spectroscopy. nih.gov The resulting chromophores can exhibit absorption spectra that change with incubation time or in the presence of pro-oxidant agents like Cu²⁺ and H₂O₂. mdpi.com The absorbance of these degradation products can be pH-dependent, with variations observed across different pH levels. mdpi.com

UV-Vis spectroscopy can also be used to study the interaction of glucose with other substances, such as metal ions, by observing changes in the absorption spectra. ijsr.net While glucose itself shows weak absorption bands around 210 nm (attributed to C=O peptide bonds in related bioenzymes) and 270 nm, changes in these peaks or the appearance of new ones upon interaction with metal ions can indicate complex formation or structural alterations. ijsr.net

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic and separation techniques are essential for isolating, identifying, and quantifying this compound in complex mixtures. These methods leverage differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. HPLC offers advantages such as simplicity, accuracy, and relatively easy sample preparation compared to some other methods like gas chromatography which requires derivatization. google.compharmainfo.in

Various HPLC methods have been developed for glucose quantification, often coupled with different detectors. Refractive Index (RI) detectors are commonly used for sugars like this compound, although they have limitations in sensitivity and cannot be used with gradient elution. google.compharmainfo.inscielo.br Other detectors include UV-Vis detectors (often requiring derivatization for sugars), diode-array detectors (DAD), evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or pulsed amperometric detectors (PAD). pharmainfo.in

Sample preparation for HPLC analysis of this compound can be relatively simple, sometimes involving only dilution and filtration. scielo.br Derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance detection sensitivity, particularly when using UV-Vis or DAD detectors. nih.gov HPLC methods for this compound quantification have been validated for parameters such as sensitivity, linearity, precision, and accuracy, demonstrating high correlation coefficients for calibration curves. pharmainfo.inscielo.brnih.gov Detection and quantification limits vary depending on the specific method and detector used. pharmainfo.inscielo.brnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Derivatized this compound Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly when high resolution and sensitivity are required. mdpi.com However, due to the low volatility and potential for thermal decomposition of sugars, this compound must be chemically derivatized before GC-MS analysis. masonaco.orgshimadzu.com

Common derivatization methods for carbohydrates include silylation (e.g., trimethylsilylation - TMS), acetylation (e.g., peracetylation, pertrifluoroacetylation), and oximation followed by silylation or acetylation (e.g., methoxime-trimethylsilylation). mdpi.commasonaco.orgshimadzu.comrestek.comnih.gov Trimethylsilylation is frequently used in life science applications for analyzing sugars. shimadzu.com These derivatization procedures replace the labile hydrogens of hydroxyl groups with more volatile functional groups. masonaco.org

A consideration in GC analysis of derivatized sugars is the potential for the detection of multiple peaks corresponding to different isomeric tautomers (e.g., alpha- and beta-furanose and pyranose anomers). masonaco.orgshimadzu.com GC-MS allows for the separation of these derivatives and their identification and quantification based on their mass fragmentation patterns. nih.gov Specific ions can be monitored for quantitative analysis, such as using m/z = 131 for this compound and m/z = 133 for isotopically labeled this compound internal standards in electron ionization mode. nih.gov GC-MS methods for glucose analysis have been applied to various sample types, including clinical samples, and can offer lower detection limits compared to some enzymatic assays. nih.gov

Capillary Zone Electrophoresis (CZE) for this compound Separation

Capillary Zone Electrophoresis (CZE), a type of capillary electrophoresis (CE), is an effective technique for the separation of charged molecules based on their charge-to-size ratio under the influence of an electric field. acs.orgtechnologynetworks.com While carbohydrates like this compound are not charged under normal conditions, CZE can still be applied for their separation. stanford.edu

One approach to enable CZE separation of sugars is through the formation of charged complexes, such as negatively charged sugar-borate complexes, by adding borate (B1201080) ions to the separation medium. stanford.edu Alternatively, separation can be achieved in strongly alkaline solutions (high pH, e.g., pH 12-13) where sugars can be ionized. stanford.edu

CZE has been used to separate this compound from mixtures with other sugars and compounds. researchgate.netnatureblink.com Detection of carbohydrates in CZE can be challenging due to their poor detectability; however, enhancements in sensitivity can be achieved through methods like UV absorbance at low wavelengths (e.g., 195 nm) when using borate complexation or by employing techniques like amperometric detection with a copper microelectrode in alkaline solutions. stanford.edu CZE has demonstrated its utility in analyzing complex mixtures containing glucose, including Maillard reaction products. natureblink.com

Crystallographic Analysis of this compound-Binding Proteins and Glycoconjugates

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins that bind this compound and glycoconjugates containing this compound. This provides atomic-level detail of how this compound interacts with other molecules.

Crystallographic analysis of this compound-binding proteins, such as the this compound/D-galactose-binding protein (GGBP) from Escherichia coli, has provided significant insights into the mechanisms of sugar recognition and transport. mdpi.comslu.seresearchgate.netkiesslinglab.comnih.gov These studies reveal the specific residues within the protein's binding site that interact with this compound through hydrogen bonding and other forces. mdpi.comnih.gov Crystallography has shown that GGBP undergoes conformational changes upon binding this compound, transitioning from an open (ligand-free) state to a closed (ligand-bound) state. mdpi.comresearchgate.netkiesslinglab.com High-resolution structures of GGBP in complex with this compound have allowed for the visualization of the sugar-binding site at the molecular level and the understanding of the hinge-bending motion that facilitates sugar entry and exit. mdpi.comresearchgate.netkiesslinglab.com Crystallographic studies have also elucidated the basis for the protein's specificity towards different sugar epimers and anomers, showing that only the beta-anomer of this compound is bound and identifying key residues involved in this recognition. nih.gov

Crystallographic analysis is also applied to study glycoconjugates, which are molecules where carbohydrates are covalently linked to other compounds. This technique can confirm the structure and configuration of this compound moieties within these complex molecules. For example, X-ray crystallographic analysis has been used to confirm the absolute configuration of stereogenic centers in hexafluorinated this compound derivatives. acs.org It is also employed in the characterization of novel glycoconjugate metal complexes, providing structural details of how the this compound group is incorporated. rsc.org Furthermore, crystallography plays a role in understanding enzymes involved in the biosynthesis of glycoconjugates, such as dTDP-D-glucose 4,6-dehydratase, by revealing the structure of the enzyme and its binding sites for substrates like dTDP-D-glucose. researchgate.net

X-ray Crystallography for Ligand-Protein Interactions and Conformational Dynamics

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with ligands like this compound. This method provides atomic-level details about how this compound interacts with proteins and the resulting conformational changes that occur upon binding.

The crystal structure of this compound itself has been studied using X-ray diffraction, providing insights into its solid-state structure and hydrogen bonding network. High-resolution studies at low temperatures have revealed details about anomeric disorder and the strength of OH···O hydrogen bonds within the crystal structure of α-D-glucose. acs.orgresearchgate.net

In the context of protein interactions, X-ray crystallography is crucial for understanding the structural basis of ligand recognition and the dynamic nature of proteins. Periplasmic binding proteins (PBPs), for instance, are known to undergo significant conformational changes upon ligand binding, often described as a "Venus flytrap" mechanism due to the closure of two structural domains around the ligand. nih.govresearchgate.net X-ray crystallography has been instrumental in capturing these different conformational states, including the open (ligand-free) and closed (ligand-bound) forms. researchgate.netrcsb.orgtandfonline.com

Studies utilizing X-ray crystallography on this compound-bound proteins, particularly periplasmic binding proteins, have provided high-resolution structures detailing the interactions between the sugar molecule and amino acid residues in the binding site. These structures reveal the network of hydrogen bonds and other interactions that stabilize the protein-glucose complex. rcsb.orgnih.goviucr.org

Furthermore, comparisons of the unliganded and this compound-bound structures allow researchers to visualize the conformational changes that occur upon binding. These changes can involve significant alterations in the angle between protein domains, driven by changes in torsion angles within hinge regions connecting the domains. researchgate.netnih.gov Such structural insights are vital for understanding the mechanism of ligand binding, transport, and signaling mediated by these proteins. researchgate.netnih.gov

Data from X-ray crystallography studies can include details such as resolution, R-values, and the number of protein residues modeled in the structure. For example, a high-resolution crystal structure of the Escherichia coli glucose-bound glucose/galactose-binding protein (GGBP) was determined at 0.92 Å resolution. rcsb.org Another study on the periplasmic glucose-binding protein from Pseudomonas putida reported resolutions of 2.5 Å for the unliganded form and 1.25 Å for the glucose-complexed form. nih.govrcsb.org

X-ray crystallography can also be used to study the effects of this compound and its derivatives on the crystallization of other proteins, such as glucose isomerase, and to investigate protein crystal polymorphism. researchgate.net Additionally, it has been used in studies examining the impact of non-enzymatic glycation with this compound on the structure and function of proteins like human serum albumin. openaccessjournals.com

Structural Insights into this compound Recognition by Periplasmic Binding Proteins

Periplasmic binding proteins (PBPs) play a critical role in the high-affinity transport and chemotaxis towards various ligands, including this compound, in bacteria. nih.govnih.gov X-ray crystallography has been a primary tool for elucidating the structural basis of this compound recognition by these proteins. rcsb.orgroyalsocietypublishing.org

These proteins typically consist of two globular domains connected by a hinge region, with the ligand-binding site located in the cleft between the domains. researchgate.netnih.govnih.gov Upon binding of this compound, the protein undergoes a conformational change, transitioning from an open to a closed state, effectively engulfing the sugar molecule within the binding pocket. researchgate.nettandfonline.com This domain closure is essential for the protein's function in transport and signaling. researchgate.netnih.gov

Crystallographic analyses of this compound-bound PBPs have revealed the specific amino acid residues involved in recognizing and binding the sugar. These interactions are primarily mediated by an intricate network of hydrogen bonds between the hydroxyl groups of this compound and residues within the binding site, as well as through stacking interactions with aromatic residues. rcsb.orgnih.goviucr.org For example, studies on the Escherichia coli glucose/galactose-binding protein (GGBP) have shown that the beta-anomer of this compound is preferentially bound, with specific residues like Asp154 and Asp14 playing key roles in hydrogen bonding with the anomeric hydroxyl and other hydroxyl groups of glucose, respectively. rcsb.org

Detailed research findings from X-ray crystallography highlight the specificity of these interactions. While GGBP can bind both this compound and D-galactose, structural comparisons have revealed subtle differences in hydrogen bonding that contribute to the protein's slightly higher affinity for this compound. nih.govrcsb.orgrcsb.org The loss of specific hydrogen bonds with galactose compared to glucose can lead to a lower affinity for galactose. nih.govrcsb.org

Furthermore, X-ray crystallography has been used to study the binding of this compound derivatives, such as 3-O-methyl-D-glucose, which can act as antagonists by preventing the complete domain closure of the binding protein, thus inhibiting its function. nih.govacs.orgosti.gov These studies provide valuable insights into the requirements for productive ligand binding and conformational change.

The structural data obtained from X-ray crystallography also supports the understanding of the conformational dynamics of PBPs. The transition between the open and closed states involves a hinge-bending motion between the two domains. researchgate.netnih.govnih.gov The precise nature of this motion and the residues involved in the hinge region can vary between different periplasmic binding proteins. researchgate.net

Interactive Data Table: Crystallographic Data Examples for this compound-Bound Proteins

| Protein Source | Ligand | PDB ID | Resolution (Å) | Method | Conformational State | Key Findings |

| Escherichia coli GGBP | This compound | 2FVY | 0.92 | X-RAY DIFFRACTION | Closed | High-resolution structure, details of hydrogen bonding, conformational change. rcsb.org |

| Pseudomonas putida ppGBP | This compound | 5DVG | 1.25 | X-RAY DIFFRACTION | Closed | High-resolution structure, asymmetric domain closure, hydrogen bonding network. nih.govrcsb.org |

| Thermotoga maritima GBP | β-D-Glucose | 2QVC | 2.4 | X-RAY DIFFRACTION | Closed | Two domains, hinge region, extensive hydrogen bonding and stacking interactions. nih.goviucr.org |

| Escherichia coli GGBP | None | 2FWO | 1.55 | X-RAY DIFFRACTION | Open | Structure of the unliganded form, comparison with glucose-bound state. researchgate.netrcsb.org |

Note: The interactivity of this table is a feature of the display environment.

Computational and Theoretical Studies of D Glucose Systems

Quantum Mechanical (QM) Approaches and Density Functional Theory (DFT) for D-Glucose Structure and Reactivity

Quantum Mechanical (QM) approaches, particularly Density Functional Theory (DFT), are widely used to investigate the structural and electronic properties of this compound. DFT calculations can predict the structural and electronic properties of this compound in its solid form. researchgate.net Studies employing DFT, such as those using the SIESTA software, have analyzed the physical properties of this compound and its analog, 2-Deoxy-D-glucose (2DG), by mapping the electrostatic potential (MEP) surface and analyzing charge density to understand bond formation. researchgate.net, jscholarpublishers.com These studies have observed appreciable changes in structural and electronic properties, physical behaviors, bond length, and bond angle between this compound and 2DG, attributing some of these changes to the electronegativity of oxygen atoms in the hydroxyl group. jscholarpublishers.com

DFT has also been applied to study the effect of hydration on the electronic properties of glucose. biointerfaceresearch.com Calculations at the B3LYP/6-31g(d,p) level of theory have shown that hydration can enhance the electronic properties of glucose, leading to an increase in the total dipole moment and a decrease in the HOMO/LUMO band gap energy. biointerfaceresearch.com This suggests that hydration can increase the reactivity of glucose. biointerfaceresearch.com Furthermore, DFT studies have been used to assess the optical rotation and perform vibrational calculations for the this compound molecule, yielding results that align with experimental findings. nih.gov The anomeric equilibrium of this compound has also been investigated using DFT. tandfonline.com, nih.gov While DFT calculations require an initial estimation of the molecular structure, recent advances in parallel computing have made it possible to compute vibrational frequencies and Raman intensities for larger systems, including carbohydrates. tandfonline.com

DFT has also been employed to study the structural and electronic properties of this compound adsorbed by silver nanoparticles (AgNPs). nih.gov Using hybrid functionals like B3LYP and basis sets such as 6-311+G* for C, O, and H atoms and LANL2DZ for Ag atoms, researchers have evaluated the correlation between glucose molecules and silver atoms. nih.gov These studies have investigated the configurational and electronic features of glucose-Ag complexes. nih.gov

Molecular Dynamics (MD) Simulations for this compound Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational dynamics of this compound and its interactions with other molecules, including proteins and water. MD simulations can provide insights into the structural stability and conformational changes of molecules over time. pensoft.net

MD simulations have been used to rationalize the mechanism of this compound dioxidation by enzymes like pyranose dehydrogenase (PDH). nih.gov, nih.gov By simulating the interactions between this compound and PDH, researchers have identified shape complementarity through nonpolar van der Waals interactions as a main driving force for glucose binding. nih.gov, nih.gov Hydrogen bonding patterns also contribute to the enzyme's promiscuity towards different sugars. nih.gov Analysis of MD simulations has suggested a reaction mechanism involving proton abstraction, transition state stabilization, and hydride transfer. nih.gov Conformational entropy calculations from MD simulations have indicated an entropically unfavorable contribution to this compound binding, while binding energy analysis highlights the importance of van der Waals interactions. nih.gov

MD simulations have also been instrumental in studying the transport of this compound across biological membranes by glucose transporters (GLUTs), such as human GLUT1. plos.org, mdpi.com, researchgate.net Simulations have allowed visualization of the translocation of this compound from the binding site towards the intracellular side, revealing detailed molecular interactions between the substrate and residues within the transporter's pore. plos.org, mdpi.com MD simulations support a global asymmetric rocker switch motion during the conformational transition of GLUT1. plos.org Enhanced sampling MD simulations have provided insights into the accelerated this compound exchange phenomenon in GLUT1, suggesting that glucose exchanges can occur on a nanosecond timescale with minimal protein conformational movement. researchgate.net These simulations support a "multisite model" where glucose transport involves stochastic diffusion between ligand-operated gates within the channel. researchgate.net

The effect of hydration on this compound in aqueous solutions and its mutarotation has also been investigated using classical MD simulations. rsc.org These simulations, along with QM/MM approaches, contribute to understanding the hydrogen bond network dynamics and structural changes of water around glucose molecules. rsc.org

Molecular Docking and Ligand-Protein Interaction Modeling of this compound and Analogs

Molecular docking is a computational technique used to predict the binding affinity and preferred orientation of a ligand (such as this compound or its analogs) to a protein target. This method is valuable for identifying potential binding sites and understanding the nature of ligand-protein interactions. rsc.org

Molecular docking studies have been conducted to examine the binding of this compound and its analogs, such as 2-Deoxy-D-glucose (2DG), to various proteins. For instance, docking of 2DG with Hexokinase II (HK II) has provided 3D models and 2D interaction patterns, including hydrogen bond interactions, illustrating the binding of the ligand with the protein's active site. researchgate.net Docking studies have also been used to assess the binding of halogenated analogs of 2DG to hexokinase I (HKI) and correlate these interactions with cytotoxicity. nih.gov These studies suggest a negative correlation between the size of the halogen substituent at the C-2 position and drug activity. nih.gov

Molecular docking, often combined with other computational methods like MD simulations, is used to explore the interactions of this compound and its derivatives with proteins involved in various biological processes. For example, docking studies have investigated the binding of modified and derivative forms of 2DG against the COVID-19 main protease complex to identify potential antiviral compounds. fortunejournals.com, researchgate.net These studies evaluate binding energy and identify critical residues involved in the interactions. fortunejournals.com

Ligand-protein interaction modeling, often following molecular docking, provides detailed insights into the forces and interactions stabilizing the complex, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com Studies on the interaction energies between ligands and protein residues in the binding pocket, particularly for analogs like 2-deoxy-2-fluoro-D-glucose (2-FG) with enzymes like pyranose 2-oxidase, have highlighted the role of electrostatic interactions with acidic residues. mdpi.com Molecular simulations have also characterized the binding interactions of glucose and glucose-6-phosphate with HKI, identifying key residues involved in stable binding through hydrophobic contacts and hydrogen bonds. preprints.org

Molecular docking and interaction modeling are also applied to study the binding of this compound analogs to enzymes like glycogen (B147801) phosphorylase (GP), a key enzyme in glucose homeostasis. jabonline.in These studies aim to identify potential inhibitors by evaluating binding affinity and analyzing interactions at the active site. jabonline.in

Theoretical Modeling of this compound Adsorption on Material Surfaces

Theoretical modeling, including DFT and cluster approaches, is used to investigate the adsorption of this compound on material surfaces. This is particularly relevant in fields such as catalysis and sensing, where the interaction between glucose and material surfaces is crucial. frontiersin.org, researchgate.net

Studies have focused on the adsorption of this compound on titanium dioxide (TiO2) surfaces, such as the anatase (100) surface. frontiersin.org, patrinum.ch, researchgate.net, nih.gov First-principles methods, including periodic boundary conditions (PBC) and cluster approaches (CAs), are employed for these investigations. frontiersin.org, researchgate.net CAs allow for the use of hybrid functionals at lower computational cost, providing accurate descriptions of electronic properties and suitability for studying reaction mechanisms and charged systems. frontiersin.org, researchgate.net

Theoretical modeling has explored different adsorption modes of this compound on TiO2 surfaces, identifying hydrogen bond formation between the hydroxyl groups of glucose and the oxygen atoms of the surface as a favored interaction. frontiersin.org The role of surface and subsurface oxygen vacancies in this compound adsorption on TiO2 has also been characterized using cluster models. frontiersin.org, researchgate.net

Theoretical studies using DFT have also examined the adsorption of this compound on silver nanoparticle surfaces, analyzing the structural and electronic properties of the resulting complexes. nih.gov These models help to understand the interaction strength and geometries of glucose on metal surfaces. nih.gov

D Glucose in Advanced Biochemical Pathways and Metabolic Flux Analysis

Central Carbon Metabolism of D-Glucose

Central carbon metabolism encompasses the core pathways responsible for processing carbon sources, with this compound being a principal substrate. creative-proteomics.com Through these pathways, glucose is catabolized to generate ATP and reducing equivalents, while also supplying building blocks for the synthesis of amino acids, lipids, and nucleotides. creative-proteomics.com

Glycolysis and its Intermediates in Various Organisms

Glycolysis is a fundamental metabolic pathway that converts a six-carbon glucose molecule into two molecules of the three-carbon compound pyruvate (B1213749). khanacademy.orgwikipedia.orgbyjus.comassaygenie.com This process occurs in the cytosol of cells and does not require oxygen, making it a crucial energy-generating pathway in both aerobic and anaerobic organisms. khanacademy.orgbyjus.comopenstax.org Glycolysis is considered an ancient metabolic pathway, found in a vast majority of organisms from yeast to mammals. khanacademy.orgopenstax.orgcsun.edu

The pathway involves a series of ten enzymatic reactions, which can be divided into two phases: the energy-requiring phase and the energy-releasing phase. khanacademy.orgassaygenie.com In the energy-requiring phase, ATP is consumed to phosphorylate glucose and its intermediates, preparing the molecule for cleavage. khanacademy.orgopenstax.org Key intermediates in glycolysis include Glucose-6-phosphate, Fructose-6-phosphate (B1210287), Fructose-1,6-bisphosphate, Dihydroxyacetone phosphate (B84403), and Glyceraldehyde-3-phosphate. wikipedia.org The energy-releasing phase generates ATP and NADH through substrate-level phosphorylation and the oxidation of intermediates. khanacademy.orgopenstax.org The net products of glycolysis from one molecule of glucose are two molecules of pyruvate, two molecules of ATP, and two molecules of NADH. khanacademy.orgbyjus.com

Glycolysis intermediates can also feed into other metabolic pathways. For instance, Dihydroxyacetone phosphate can be converted to glycerol (B35011) 3-phosphate, which is used in triglyceride synthesis. byjus.comlibretexts.org

Gluconeogenesis as a this compound Biosynthetic Pathway

Gluconeogenesis (GNG) is a metabolic pathway responsible for the biosynthesis of glucose from non-carbohydrate precursors. wikipedia.orglibretexts.orgbyjus.com This process is essential for maintaining blood glucose levels, particularly during periods of fasting, starvation, or intense exercise, or when dietary carbohydrate intake is insufficient. wikipedia.orgbyjus.commicrobenotes.com Gluconeogenesis occurs primarily in the liver and, to a lesser extent, in the renal cortex in vertebrates. wikipedia.orglibretexts.orgmicrobenotes.comnih.gov

While many reactions in gluconeogenesis are the reverse of glycolysis, it is not a simple reversal due to the presence of several irreversible steps in glycolysis. wikipedia.orgttuhsc.edupressbooks.pub Gluconeogenesis bypasses these irreversible glycolytic reactions using different enzymes. wikipedia.orgttuhsc.eduslideshare.net Key precursors for gluconeogenesis include lactate, pyruvate, glycerol, and certain glucogenic amino acids. wikipedia.orglibretexts.orgmicrobenotes.compressbooks.pub For example, pyruvate is converted to oxaloacetate in the mitochondria, which is then converted to phosphoenolpyruvate (B93156) (PEP) in a process that involves bypassing the irreversible pyruvate kinase step in glycolysis. wikipedia.orgmicrobenotes.comnih.govttuhsc.edu

The regulation of gluconeogenesis is crucial to ensure glucose synthesis occurs only when needed. microbenotes.com Hormones such as glucagon, cortisol, and growth hormone promote gluconeogenesis, while insulin (B600854) inhibits it. microbenotes.com

Pentose (B10789219) Phosphate Pathway (PPP) and NADPH Production from this compound

The Pentose Phosphate Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, is a metabolic pathway that branches from glycolysis at the level of Glucose-6-phosphate. wikipedia.orgmhmedical.commicrobenotes.comtuscany-diet.netlibretexts.orglibretexts.org Unlike glycolysis, the PPP does not primarily generate ATP. libretexts.orglibretexts.org Its main functions are the production of NADPH and the synthesis of pentose sugars, particularly ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis. wikipedia.orgmhmedical.commicrobenotes.comtuscany-diet.netlibretexts.orglibretexts.orgkhanacademy.org

The PPP consists of two phases: the oxidative phase and the non-oxidative phase. wikipedia.org The oxidative phase is irreversible and generates NADPH. wikipedia.orglibretexts.orglibretexts.orgkhanacademy.org The first committed step of the oxidative phase is catalyzed by Glucose-6-phosphate dehydrogenase (G6PD), which oxidizes Glucose-6-phosphate and produces NADPH. wikipedia.orgtuscany-diet.netlibretexts.orglibretexts.orgkhanacademy.org A second molecule of NADPH is produced later in the oxidative phase. wikipedia.orgkhanacademy.org NADPH is a crucial reducing equivalent used in various biosynthetic reactions, such as fatty acid and cholesterol synthesis, and for protecting cells against oxidative stress by reducing oxidized glutathione (B108866). wikipedia.orgmicrobenotes.comtuscany-diet.netlibretexts.orglibretexts.orgnih.gov This is particularly important in red blood cells, where the PPP is the sole source of NADPH. wikipedia.orgmicrobenotes.comlibretexts.orglibretexts.org

The non-oxidative phase of the PPP involves reversible reactions that interconvert sugar phosphates, linking the pathway back to glycolysis by producing intermediates like Fructose-6-phosphate and Glyceraldehyde-3-phosphate. libretexts.orgwikipedia.orgmhmedical.comlibretexts.orgfrontiersin.org

Tricarboxylic Acid (TCA) Cycle and its Linkages to this compound Catabolism

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway in aerobic respiration, occurring in the mitochondrial matrix of eukaryotes. creative-proteomics.comwikipedia.org It is a major route for the complete oxidation of carbon fuels, including the acetyl group derived from glucose catabolism. wikipedia.orgcreative-proteomics.com

The link between glycolysis and the TCA cycle is pyruvate, the end product of glycolysis. creative-proteomics.comresearchgate.netpromocell.com Under aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. creative-proteomics.comwikipedia.orgresearchgate.netpromocell.comcreative-proteomics.com Acetyl-CoA then enters the TCA cycle by combining with oxaloacetate to form citrate. wikipedia.orgcreative-proteomics.com

The TCA cycle involves a series of reactions that oxidize the acetyl group, releasing carbon dioxide and generating reducing equivalents in the form of NADH and FADH₂. slideshare.netwikipedia.org These reducing equivalents are then used in oxidative phosphorylation to produce a large amount of ATP. slideshare.netwikipedia.org The TCA cycle also provides intermediates for various biosynthetic pathways, making it an amphibolic pathway. slideshare.netwikipedia.org While glucose is the primary source of carbon entering the TCA cycle via pyruvate, other molecules like fatty acids and amino acids can also be metabolized to produce acetyl-CoA or other cycle intermediates. wikipedia.orgresearchgate.net

Metabolic Flux Analysis (MFA) of this compound

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates of reactions (fluxes) within a metabolic network in living cells. creative-proteomics.comcreative-proteomics.comnih.gov MFA provides insights into how metabolic pathways are operating under specific conditions and how they are regulated. creative-proteomics.comcreative-proteomics.com

Quantitative Determination of Intracellular Metabolic Flux Distributions using Labeled this compound

One of the most common and accurate approaches for quantifying intracellular metabolic flux distributions is using stable isotope tracers, particularly ¹³C-labeled this compound. creative-proteomics.comcreative-proteomics.comnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgisotope.com In this method, cells are grown on a medium containing a specifically labeled form of glucose, such as [U-¹³C₆] glucose (uniformly labeled) or glucose labeled at specific carbon positions (e.g., [1-¹³C] glucose, [1,2-¹³C₂] glucose). creative-proteomics.comcreative-proteomics.comnih.govnih.govfrontiersin.orgfrontiersin.orgisotope.com

As the labeled glucose is metabolized through various pathways, the ¹³C label is incorporated into downstream metabolites, resulting in specific labeling patterns or isotopomers. creative-proteomics.comnih.govnih.govresearchgate.netfrontiersin.org These labeling patterns are characteristic of the pathways and the relative fluxes through them. nih.govnih.govfrontiersin.org The isotopic enrichment and distribution in key metabolites (such as glycolytic intermediates, TCA cycle intermediates, and amino acids derived from these pathways) are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comcreative-proteomics.comnih.govresearchgate.netfrontiersin.orgfrontiersin.orgisotope.com

By combining the measured isotopic labeling data with a stoichiometric model of the metabolic network, computational algorithms are used to estimate the intracellular fluxes. nih.govresearchgate.netfrontiersin.org This involves minimizing the difference between the experimentally measured labeling patterns and the patterns predicted by the model for a given set of fluxes. nih.govresearchgate.net

¹³C-MFA using labeled this compound has been widely applied to study central carbon metabolism in various organisms, including microorganisms and mammalian cells, providing quantitative data on flux distributions through glycolysis, the PPP, and the TCA cycle. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This allows researchers to understand how metabolic fluxes are distributed under different physiological conditions, genetic modifications, or environmental changes. nih.govfrontiersin.org For example, ¹³C-MFA has been used to estimate the flux ratio between glycolysis and the PPP in astrocytes. frontiersin.org

Table 1: Key Metabolic Pathways and Their Linkages to this compound

| Pathway | Location in Eukaryotic Cells | Primary Role(s) | Linkage to this compound | Key Outputs |

| Glycolysis | Cytosol | Glucose breakdown for energy | Converts Glucose to Pyruvate | ATP, NADH, Pyruvate |

| Gluconeogenesis | Cytosol (mainly liver/kidney) | Glucose synthesis from non-carbohydrates | Synthesizes Glucose from precursors (e.g., Pyruvate) | Glucose |

| Pentose Phosphate Pathway | Cytosol | NADPH production, Pentose sugar synthesis | Utilizes Glucose-6-phosphate | NADPH, Ribose 5-phosphate, Glycolytic intermediates |

| Tricarboxylic Acid (TCA) Cycle | Mitochondrial Matrix | Complete oxidation of Acetyl-CoA for energy | Receives Acetyl-CoA derived from Pyruvate | ATP, NADH, FADH₂, CO₂ |

Table 2: Selected Glycolytic Intermediates and Their Role

| Intermediate | Description | Role in Glycolysis |

| Glucose-6-phosphate | Phosphorylated form of Glucose | First committed intermediate, entry point to PPP |

| Fructose-1,6-bisphosphate | Key intermediate in the energy-investment phase | Cleaved into two three-carbon molecules |

| Glyceraldehyde-3-phosphate | Three-carbon sugar phosphate | Intermediate in the energy-releasing phase |

| Pyruvate | Three-carbon alpha-keto acid | End product of glycolysis, entry point to TCA cycle |

Table 3: Selected TCA Cycle Intermediates and Their Role

| Intermediate | Description | Role in TCA Cycle |

| Citrate | Six-carbon tricarboxylic acid | Formed by the condensation of Acetyl-CoA and Oxaloacetate |

| alpha-Ketoglutarate | Five-carbon alpha-keto acid | Oxidized to Succinyl-CoA |

| Oxaloacetate | Four-carbon dicarboxylic acid | Regenerated in the final step, combines with Acetyl-CoA |

Tracing this compound Carbon Flow in Complex Metabolic Networks

Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the flow of metabolites through biochemical networks within living cells or tissues. creative-proteomics.comcreative-proteomics.com Stable isotope tracing, often utilizing this compound labeled with isotopes such as Carbon-13 (¹³C), is a fundamental technique in MFA to track the fate of carbon atoms from glucose as they are incorporated into various metabolic intermediates and end products. creative-proteomics.comcreative-proteomics.comisotope.comisotope.combiorxiv.org

MFA based on ¹³C labeling allows for the systematic quantification of flux distribution within metabolic networks and reveals the main active pathways and their dynamic changes. creative-proteomics.com This is particularly valuable in understanding complex metabolic behaviors, such as those observed in cancer cells which exhibit altered glucose metabolism to support rapid proliferation. creative-proteomics.comcreative-proteomics.comnih.govnih.gov

This compound as a Precursor for Biosynthetic Pathways

This compound serves as a primary building block for the synthesis of numerous essential biomolecules, contributing carbon skeletons and energy to various anabolic processes. nih.govnih.govsarchemlabs.com

Glycogen (B147801) and Starch Biosynthesis from this compound

Glycogen in animals and starch in plants are the primary storage forms of glucose, serving as readily accessible energy reserves. wikipedia.orgnih.govnih.govscitechnol.com The biosynthesis of both polymers involves the sequential addition of glucose units derived from activated glucose precursors.

In glycogen synthesis (glycogenesis), this compound is converted to glucose-6-phosphate, then to glucose-1-phosphate, and finally to UDP-glucose. ontosight.ainih.gov UDP-glucose is the activated form of glucose that serves as the substrate for glycogen synthase, the key enzyme catalyzing the formation of α-1,4 glycosidic bonds in the growing glycogen chain. ontosight.ainih.govwikipedia.org Glycogenin acts as a primer to initiate the synthesis of a new glycogen molecule. ontosight.aiwikipedia.org

Similarly, starch biosynthesis in plants involves the formation of ADP-glucose from glucose-1-phosphate and ATP, catalyzed by ADP-glucose pyrophosphorylase (AGPase). libretexts.orgresearchgate.netscirp.orgnih.gov ADP-glucose is the activated glucose donor for starch synthases, which elongate the starch polymer by adding glucose residues via α-1,4 linkages. libretexts.orgscirp.orgwikipedia.org Branching enzymes introduce α-1,6 linkages, creating the branched structure of amylopectin, one of the two main components of starch. scirp.orgnih.gov

The synthesis of these glucose polymers is tightly regulated to maintain energy homeostasis within the organism. ontosight.ai

De novo Synthesis of Fatty Acids and Lipids from this compound Precursors

Under conditions of excess carbohydrate intake, this compound can be converted into fatty acids and subsequently lipids for long-term energy storage. minams.edu.pklibretexts.orgtaylorandfrancis.com This process, known as lipogenesis, primarily occurs in the liver and adipose tissue in humans. minams.edu.pktaylorandfrancis.com

Glucose is first metabolized through glycolysis to produce pyruvate. minams.edu.pkagrilife.org Pyruvate enters the mitochondria and is converted to acetyl-CoA and oxaloacetate. minams.edu.pkagrilife.org Citrate is formed from the condensation of acetyl-CoA and oxaloacetate within the mitochondria. minams.edu.pkagrilife.org Citrate can then be transported to the cytosol, where it is cleaved by ATP-citrate lyase to regenerate acetyl-CoA. minams.edu.pkagrilife.org This cytosolic acetyl-CoA is the primary carbon source for fatty acid synthesis. minams.edu.pktaylorandfrancis.com

The synthesis of fatty acids involves the sequential addition of two-carbon units derived from acetyl-CoA, with malonyl-CoA serving as an intermediate. minams.edu.pktaylorandfrancis.com The process requires reducing equivalents in the form of NADPH, which is largely supplied by the pentose phosphate pathway, a metabolic route also originating from glucose-6-phosphate. agrilife.orgyoutube.com The newly synthesized fatty acids can then be esterified with glycerol-3-phosphate (also derived from glucose metabolism) to form triacylglycerols, the main storage form of fat. minams.edu.pk

Nucleotide and Amino Acid Synthesis Intermediates Derived from this compound

This compound metabolism provides essential carbon precursors for the biosynthesis of nucleotides and non-essential amino acids. nih.govsarchemlabs.comontosight.airsc.org

The pentose phosphate pathway, branching off from glucose-6-phosphate, is a major source of ribose-5-phosphate (B1218738), a crucial component of nucleotides (ATP, GTP, CTP, UTP) and nucleic acids (DNA and RNA). nih.govpeoi.netlibretexts.org While the oxidative branch of the pentose phosphate pathway produces ribose-5-phosphate and NADPH, the non-oxidative branch can also generate ribose-5-phosphate from glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov

Glycolytic intermediates also serve as starting materials for the synthesis of several non-essential amino acids. For example, 3-phosphoglycerate (B1209933), an intermediate of glycolysis, is a precursor for the synthesis of serine, which can then be converted to glycine (B1666218) and cysteine. nih.govlibretexts.orgbasicmedicalkey.com Pyruvate, the end product of glycolysis, is a precursor for alanine, valine, leucine, and isoleucine. libretexts.orgbasicmedicalkey.com Intermediates of the TCA cycle, which can be fueled by glucose-derived pyruvate, provide carbon skeletons for other amino acids, such as glutamate, glutamine, proline, arginine (from α-ketoglutarate), and aspartate, asparagine, methionine, and threonine (from oxaloacetate). libretexts.orgbasicmedicalkey.com

Glycoconjugate Biosynthesis Involving this compound and its Derivatives

Glycoconjugates, such as glycoproteins, glycolipids, and proteoglycans, are molecules where carbohydrates are covalently linked to proteins or lipids. These molecules play diverse roles in cell recognition, signaling, and structural integrity. This compound and its derivatives are essential components in the biosynthesis of these complex structures. nih.govnih.govyeastgenome.org

The synthesis of glycoconjugates often involves activated sugar nucleotides, where a monosaccharide is linked to a nucleotide like UDP, GDP, or CMP. UDP-glucose, formed during glycogen synthesis, is a key precursor for the synthesis of other activated sugars, such as UDP-glucuronic acid and UDP-galactose. mdpi.comresearchgate.net These activated sugars are then utilized by specific glycosyltransferases to add carbohydrate moieties to proteins or lipids. mdpi.com

For instance, UDP-glucose is involved in the biosynthesis of dolichol-phosphate-glucose, an intermediate in the synthesis of N-linked glycans in the endoplasmic reticulum. mdpi.com Glucose and its metabolic products also contribute to the formation of precursors for the hexosamine biosynthesis pathway, which leads to the synthesis of nucleotide amino-sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), crucial for the synthesis of N-linked and O-linked glycans, as well as glycosylphosphatidylinositol (GPI) anchors. biorxiv.orgmdpi.com

This compound Metabolism in Diverse Biological Systems

This compound metabolism is a fundamental process conserved across a vast range of biological systems, from simple microorganisms to complex multicellular organisms, although the specific pathways and their regulation can vary. wikipedia.orgnih.govwikipedia.org

In plants, this compound is primarily synthesized through photosynthesis and stored as starch. wikipedia.orgnih.govscitechnol.com It serves as the main building block for cellulose (B213188), the major component of plant cell walls, and is a metabolic starting point for the synthesis of various organic acids and amino acids. nih.govscitechnol.com Plant cells utilize glucose for energy production through glycolysis and respiration. libretexts.org

Microorganisms exhibit diverse strategies for glucose metabolism. Many bacteria and yeasts, such as Escherichia coli and Saccharomyces cerevisiae, readily metabolize this compound through glycolysis to produce ATP and various fermentation products like ethanol (B145695) or lactate, particularly under anaerobic or respiro-fermentative conditions. wikipedia.orgresearchgate.netnih.govcdnsciencepub.comnih.gov Saccharomyces cerevisiae can switch between respiration and fermentation depending on glucose availability. nih.gov Studies in Schizosaccharomyces pombe have investigated the enzyme activities involved in glucose metabolism under different metabolic states (respirative, respirofermentative, and fermentative). cdnsciencepub.com Glucose transporters play a critical role in the uptake of glucose into microbial cells, and their characteristics can influence the rate and efficiency of glucose utilization. researchgate.netsari.ac.cn

In animals, this compound is absorbed from the diet or produced through gluconeogenesis and glycogenolysis. wikipedia.orgnih.gov It is transported throughout the body via the bloodstream and taken up by cells through specific glucose transporters (GLUTs and SGLTs). sarchemlabs.comsari.ac.cn Glucose is the primary fuel for many tissues, including the brain. Its metabolism through glycolysis, the TCA cycle, and oxidative phosphorylation generates ATP. nih.govcreative-proteomics.comwikipedia.org Glucose is also a precursor for glycogen synthesis, fatty acid synthesis, and the synthesis of other biomolecules as described in the preceding sections. nih.gov The regulation of glucose metabolism in animals is complex, involving hormones like insulin and glucagon, which maintain blood glucose homeostasis. sarchemlabs.com

Microbial Metabolism of this compound (e.g., Saccharomyces cerevisiae, Escherichia coli, Bacillus subtilis)

Microorganisms exhibit diverse strategies for this compound metabolism, adapting to their specific ecological niches and energy requirements. Key pathways include glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Metabolic flux analysis is a powerful tool to quantify the flow of carbon through these pathways under different conditions. asm.orgmdpi.com

In Saccharomyces cerevisiae, commonly known as baker's yeast, this compound metabolism is highly regulated, particularly by glucose repression, where the presence of high glucose concentrations represses the utilization of alternative carbon sources and promotes fermentation even in the presence of oxygen (Crabtree effect). nih.govresearchgate.net Metabolic flux analysis using 13C-labeled glucose has revealed significant shifts in carbon flux distribution depending on glucose availability and growth rate. For instance, in glucose-limited chemostat cultures, a higher proportion of consumed glucose is catabolized via the pentose phosphate pathway compared to batch cultures with high glucose concentrations. asm.orgnih.gov Studies have shown that under aerobic, glucose-limited conditions, approximately 24% of the consumed glucose in S. cerevisiae strain CEN.PK113-7D is channeled through the pentose phosphate pathway. nih.gov

Escherichia coli, a widely studied bacterium, also utilizes this compound through glycolysis, PPP, and the TCA cycle. Glucose uptake in E. coli primarily occurs via the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which simultaneously transports and phosphorylates glucose. frontiersin.org However, E. coli also possesses other glucose uptake systems, including a glucokinase and a mannose phosphotransferase, which play roles in glucose phosphorylation. nih.gov Metabolic flux analysis in E. coli under microaerobic conditions has demonstrated that mutations in regulatory systems like CreBC and ArcAB can significantly impact fluxes in the PPP and at the pyruvate branching point. asm.org Under glucose-limited continuous cultures, increasing growth rates lead to a higher activity of the pentose phosphate pathway and decreased TCA cycle activity, reflecting the increased demand for NADPH and precursors for biomass synthesis. microbiologyresearch.org Engineered E. coli strains unable to metabolize this compound due to specific gene knockouts have been shown to accumulate this compound from pentose metabolism, highlighting the flexibility of central carbon metabolism. asm.orgresearchgate.net

Bacillus subtilis, a Gram-positive bacterium, also relies on this compound as a primary carbon source. Glucose uptake in B. subtilis is largely dependent on the phosphoenolpyruvate-dependent phosphotransferase system (PTS), leading to the formation of glucose-6-phosphate. nih.gov Similar to E. coli, B. subtilis exhibits overflow metabolism at high glucose concentrations, where excess carbon is converted into by-products like acetate (B1210297). acs.org Metabolic flux analysis in B. subtilis has shown that the distribution of fluxes through central carbon pathways is influenced by the availability of other organic acids. asm.org Under glucose-limited conditions, the total energy flux is primarily directed towards maintenance and biomass formation, while under excess glucose, overflow metabolism becomes significant. asm.org Studies using 13C-labeled glucose have quantified metabolic flux distributions in B. subtilis under different conditions, revealing shifts in TCA cycle activity and PPP flux depending on the carbon source availability. asm.orgresearchgate.net

| Organism | Primary Glucose Uptake System(s) | Key Metabolic Pathways for this compound | Influence of High Glucose Concentration | Metabolic Flux Analysis Insights |

| Saccharomyces cerevisiae | Hexose transporters (Hxt), regulated by glucose repression | Glycolysis, PPP, TCA cycle | Promotes fermentation (Crabtree effect) | Higher PPP flux in glucose-limited conditions; flux distribution varies with growth rate and glucose availability. asm.orgnih.govpnas.org |

| Escherichia coli | PTS (primarily), Glucokinase, Mannose PTS | Glycolysis, PPP, TCA cycle | Leads to acetate secretion (overflow metabolism) | Regulatory mutations impact PPP and pyruvate node fluxes; increased PPP and decreased TCA with higher growth rates. nih.govasm.orgmicrobiologyresearch.orgd-nb.info |

| Bacillus subtilis | PTS (primarily), potential alternative system | Glycolysis, PPP, TCA cycle | Leads to overflow metabolism | Flux distribution influenced by co-substrates; energy flux partitioning depends on glucose availability. nih.govacs.orgasm.orgasm.org |

Plant Metabolism of this compound and its Role in Cellulose and Starch Synthesis

Plants are autotrophic organisms that synthesize this compound through photosynthesis. nih.govscitechnol.com this compound in plants serves not only as an energy source but also as a crucial building block for structural components and energy storage molecules. nih.gov

A primary role of this compound in plants is its polymerization into cellulose, the main structural component of plant cell walls. nih.govwikipedia.orgbioone.orgscielo.br Cellulose is a linear polysaccharide composed of repeating β(1→4)-linked this compound units. wikipedia.orgbioone.orgscielo.br The synthesis of cellulose occurs at the plasma membrane and is catalyzed by cellulose synthase (CesA) complexes, which utilize UDP-glucose as the substrate. nih.govscielo.broup.com The polymerization of UDP-glucose provides the energy for the growing cellulose chain. nih.gov Research indicates that the cellulose synthase complex (CSC) involves multiple CesA proteins and synthesizes microfibrils containing numerous glucose chains held together by hydrogen bonds, contributing to the high tensile strength of cell walls. nih.govwikipedia.orgbioone.orgscielo.br

This compound is also the monomer for starch synthesis in plants, which serves as a major energy storage compound. scitechnol.comlibretexts.orgresearchgate.netscirp.orgoup.com Starch is a homopolymer of this compound linked by α(1→4) bonds with α(1→6) branches. libretexts.org Starch synthesis occurs in chloroplasts for temporary storage and in amyloplasts in storage tissues. libretexts.orgscirp.org The key precursor for starch synthesis is ADP-glucose, which is formed from glucose-1-phosphate and ATP by the enzyme ADP-glucose pyrophosphorylase (AGPase). libretexts.orgresearchgate.netscirp.orgoup.com ADP-glucose then serves as the glucosyl donor for starch synthases, which elongate the starch polymer. libretexts.orgresearchgate.net AGPase is a key regulatory enzyme in starch synthesis, allosterically activated by 3-phosphoglycerate and inhibited by inorganic phosphate. libretexts.orgresearchgate.net

| Polymer | Monomer | Linkage Type(s) | Primary Role in Plants | Location of Synthesis | Key Enzyme(s) Involved | Activated Precursor |

| Cellulose | This compound | β(1→4) | Structural component | Plasma membrane | Cellulose synthase (CesA) complex | UDP-glucose |

| Starch | This compound | α(1→4), α(1→6) | Energy storage | Chloroplasts (temporary), Amyloplasts (long-term) | Starch synthase, Branching enzyme, ADP-glucose pyrophosphorylase | ADP-glucose |

Studies on plant metabolism of this compound also involve investigating the effects of external factors, such as herbicides, on glucose metabolic pathways like the glucuronic acid pathway and the pentose phosphate pathway. cambridge.org

Comparative Metabolic Studies of this compound Across Different Organisms

Comparative metabolic studies of this compound highlight both conserved and divergent strategies across different organisms, reflecting evolutionary adaptations and specific physiological needs. While this compound is a central metabolic hub in most life forms, the emphasis on specific pathways and regulatory mechanisms varies.